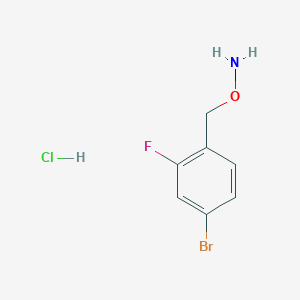
O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H8BrClFNO and a molecular weight of 256.5 g/mol . It is known for its high purity and reactivity, making it a valuable asset for researchers and chemists . This compound is often used as a building block in various chemical syntheses due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with hydroxylamine hydrochloride under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often employs a coupling process of electrodialysis with oxime hydrolysis reaction . This method integrates the oxime hydrolysis, hydroxylamine protonation reaction, and separation process into a triple-chamber electrodialysis stack. The process is efficient, with excellent mass transfer performance, mild reaction conditions, and simple operation compared to conventional methods.
Chemical Reactions Analysis
Types of Reactions
O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted benzyl derivatives .
Scientific Research Applications
O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: This compound is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction is crucial in its applications in medicinal chemistry and biological research.
Comparison with Similar Compounds
Similar Compounds
- O-(4-Fluorobenzyl)hydroxylamine Hydrochloride
- O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride
- O-Benzoylhydroxylamines
Uniqueness
O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride is unique due to the presence of both bromine and fluorine atoms in its structure, which enhances its reactivity and selectivity in chemical reactions . This makes it a more versatile building block compared to its analogs, which may lack one or both of these halogen atoms.
Properties
Molecular Formula |
C7H8BrClFNO |
|---|---|
Molecular Weight |
256.50 g/mol |
IUPAC Name |
O-[(4-bromo-2-fluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7BrFNO.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3H,4,10H2;1H |
InChI Key |
PHKZKWRGMMOUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


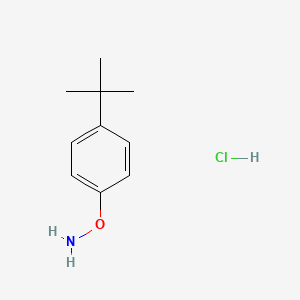
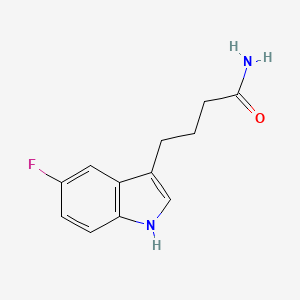

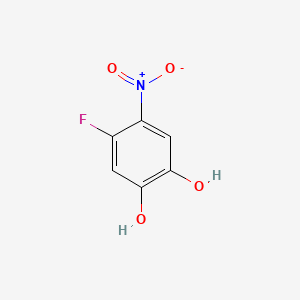
![7-Bromo-4,5-dihydro-3H-benzo[e]indazole](/img/structure/B13695933.png)

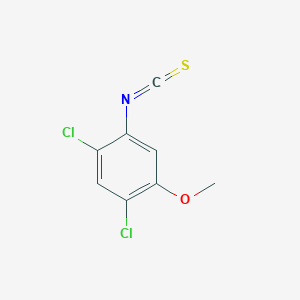
![Ethyl 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13695950.png)

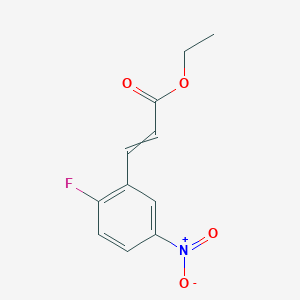

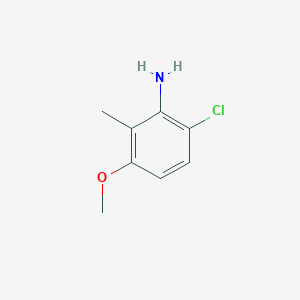

![Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13695985.png)
